tert-Amyl formate

CAS No.: 757-88-0

Cat. No.: VC18991244

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 757-88-0 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2-methylbutan-2-yl formate |

| Standard InChI | InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |

| Standard InChI Key | SVZIJXUUTNJSEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)OC=O |

Introduction

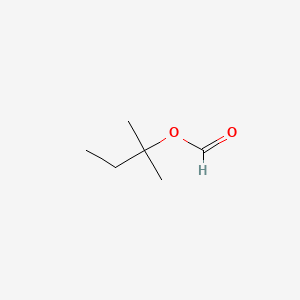

Chemical Identity and Structural Properties

Molecular Composition

tert-Amyl formate is a branched-chain ester derived from formic acid and tert-amyl alcohol. Its IUPAC systematic name is tert-pentyl formate, with the chemical structure consisting of a formate group (-OCHO) bonded to a tert-pentyl moiety (C(CH₃)₂CH₂CH₃). The molecular weight is 116.16 g/mol, as calculated from its empirical formula . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 757-88-0 | PubChem |

| Synonyms | t-amyl formate, SCHEMBL28088 | PubChem |

| Molecular Formula | C₆H₁₂O₂ | PubChem |

| Exact Mass | 116.0837 g/mol | PubChem |

Stereochemical Features

The tertiary carbon in the amyl group imposes significant steric hindrance, influencing reaction kinetics and molecular interactions. X-ray crystallography data, though unavailable in public databases, predict a tetrahedral geometry around the ester oxygen, consistent with analogous esters . Computational models (e.g., PubChem’s 3D conformer) suggest a ground-state conformation where the tert-pentyl group adopts a staggered configuration relative to the formate moiety .

Synthesis and Production Methods

Acid-Catalyzed Esterification

The primary industrial route involves the reaction of tert-amyl alcohol with formic acid under acidic conditions. A patented process (EP0078818B1) demonstrates that combining tert-amyl alcohol with methyl formate in the presence of sulfuric acid (2–5 wt%) at 50–80°C yields tert-amyl formate and methanol as a byproduct :

This liquid-phase reaction achieves conversions exceeding 85% within 4–6 hours, with product isolation via fractional distillation .

Alternative Pathways

-

Transesterification: tert-Amyl acetate reacts with formic acid in the presence of lipase catalysts, though this method remains experimental due to slower reaction rates .

-

Carbonylation: Early-stage research explores rhodium-catalyzed carbonylation of tert-amyl halides, but scalability challenges persist .

Physicochemical Characteristics

Thermal and Optical Properties

While experimental data for tert-amyl formate remain limited, extrapolation from homologous esters suggests:

-

Boiling Point: Estimated 120–125°C (cf. tert-butyl formate: 82–83°C )

-

Density: ~0.89 g/cm³ at 25°C (analogous to branched C₅ esters)

-

Refractive Index: Predicted n²⁰/D ≈ 1.39 (similar to tert-butyl formate )

Solubility and Reactivity

-

Miscibility: Fully soluble in ethanol, diethyl ether, and chlorinated solvents; <1% solubility in water .

-

Hydrolysis: Undergoes slow hydrolysis in aqueous acid/alkaline media to reform tert-amyl alcohol and formic acid .

Industrial and Research Applications

Chemical Intermediate

tert-Amyl formate serves as a precursor in synthesizing:

-

Flavoring Agents: Its fruity aroma (unquantified in literature) suggests potential use in food additives, though regulatory status remains undefined .

-

Polymer Modifiers: Patent EP0078818B1 highlights its role in producing tert-amyl-methyl-ether (TAME), a gasoline oxygenate .

Solvent Applications

The compound’s moderate polarity and low water solubility make it a candidate for niche solvent applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume